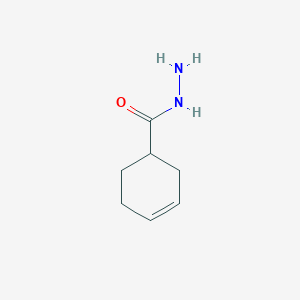

Cyclohex-3-ene-1-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclohex-3-ene-1-carbohydrazide is a chemical compound with the molecular formula C7H12N2O . It contains a total of 22 bonds: 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, and 1 N hydrazine .

Synthesis Analysis

The synthesis of Cyclohex-3-ene-1-carbohydrazide involves the chiral resolution of cyclohex-3-ene-1-carboxylic acid . The chiral phenylethylamine is used as a chiral resolving agent, and the cyclohex-3-ene-1-carboxylic acid is split by forming diastereomer in acetone . This method of chemical resolution results in the separation of the enantiomers based on the difference in solubility of the diastereomers formed in acetone .Molecular Structure Analysis

The molecular structure of Cyclohex-3-ene-1-carbohydrazide consists of 22 bonds, including 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, and 1 N hydrazine .Physical And Chemical Properties Analysis

Cyclohex-3-ene-1-carbohydrazide has a molecular weight of 140.183 Da . It contains 12 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Cyclohex-3-ene-1-carbohydrazide and its derivatives are pivotal in the synthesis of complex molecules. For instance, the title compound in a study was utilized to understand the structural conformation, showcasing its application in crystallography and molecular design (Sevim Türktekin Çelikesir et al., 2013). Similarly, cyclohex-3-ene derivatives have been employed in ring-closing metathesis to synthesize complex molecules, indicating their utility in organic chemistry and drug development (Xin Cong & Z. Yao, 2006).

Catalysis and Organic Reactions

Research has also focused on the catalytic applications of cyclohex-3-ene-1-carbohydrazide derivatives. For example, the synthesis and transformations of alkyl N-(1-cyclohex-3-enyl)carbamates from cyclohex-3-ene carboxylic acid via Curtius rearrangement demonstrate the compound's versatility in facilitating organic reactions, potentially useful in pharmaceutical synthesis and material science (E. Gómez-Sánchez & J. Marco-Contelles, 2005).

Material Science and Liquid Crystals

Furthermore, cyclohex-3-ene-1-carbohydrazide derivatives have applications in material science, particularly in the synthesis of liquid crystalline materials. Studies have shown the potential of these compounds in creating new liquid crystalline cyclohexene and cyclohexane derivatives, which could have implications for electronic displays and optical devices (V. Bezborodov, V. Lapanik, & G. Sasnouski, 2002).

Environmental and Biochemical Applications

The metabolism of related compounds, such as cyclohex-1-ene carboxylate, in microbial communities highlights the environmental and biochemical significance of cyclohex-3-ene-1-carbohydrazide derivatives. This research can aid in understanding biodegradation processes and the microbial transformation of organic pollutants (M. Elshahed et al., 2001).

Safety And Hazards

Orientations Futures

Cyclohex-3-ene-1-carbohydrazide could be a precursor for the important anticoagulant Edoxaban . Enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid is of great significance . The complicated procedures and generation of massive solid waste discourage its chemical synthesis, and the alternative biocatalysis route calls for an enzyme capable of asymmetric hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate .

Propriétés

IUPAC Name |

cyclohex-3-ene-1-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-9-7(10)6-4-2-1-3-5-6/h1-2,6H,3-5,8H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSPWSLJBKFCGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60411734 |

Source

|

| Record name | Cyclohex-3-ene-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60411734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohex-3-ene-1-carbohydrazide | |

CAS RN |

613656-69-2 |

Source

|

| Record name | Cyclohex-3-ene-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60411734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.